

# Physical and chemical properties of brominated pyrazoles

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## Compound of Interest

Compound Name: 3-Bromo-1H-pyrazol-5-amine

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An In-depth Technical Guide to the Physical and Chemical Properties of Brominated Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry and materials science. Their derivatives are integral scaffolds in numerous biologically active molecules, including pharmaceuticals and agrochemicals.<sup>[1][2][3]</sup> Among these, brominated pyrazoles stand out as exceptionally versatile intermediates in organic synthesis.<sup>[4]</sup> Their unique electronic properties and the reactivity of the carbon-bromine bond make them invaluable building blocks for creating complex molecular architectures through various cross-coupling reactions.<sup>[2]</sup>

This guide provides a comprehensive overview of the core physical and chemical properties of brominated pyrazoles, with a focus on data relevant to synthesis, characterization, and application in research and development.

## Physical Properties

Brominated pyrazoles are typically crystalline solids at room temperature. 4-Bromopyrazole, a common starting material, is often described as a white to pale yellow or cream-colored crystalline powder.<sup>[1][2]</sup> The introduction of a bromine atom significantly influences the molecule's electronic structure and crystal packing.<sup>[5][6]</sup>

A comparative study of 4-halogenated-1H-pyrazoles revealed that the 4-bromo and 4-chloro analogs are isostructural, forming trimeric hydrogen-bonding motifs in their crystal structures.[6] This is in contrast to the fluoro and iodo analogs, which form chain-like structures (catemers). [6]

Table 1: Physical and Spectroscopic Data for 4-Bromo-1H-pyrazole

Property	Value	Reference
CAS Number	2075-45-8	[2][7]
Molecular Formula	C <sub>3</sub> H <sub>3</sub> BrN <sub>2</sub>	[7]
Molecular Weight	146.973 g/mol	[7]
Appearance	White to cream crystalline powder	[2]
<sup>1</sup> H NMR (CD <sub>2</sub> Cl <sub>2</sub> , 400 MHz)	δ ~10.9 ppm (br s, 1H, N-H), δ 7.62 ppm (s, 2H, H <sup>3,5</sup> )	[6]
IR Spectroscopy (cm <sup>-1</sup> )	~3255 (N-H stretch), complex bands 2600-3200	[6]

## Spectroscopic Characterization

Spectroscopic analysis is critical for the identification and characterization of brominated pyrazoles.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:** In the <sup>1</sup>H NMR spectrum of 4-bromo-1H-pyrazole, the two equivalent protons at the 3- and 5-positions (H<sup>3,5</sup>) typically appear as a singlet around 7.62 ppm in CD<sub>2</sub>Cl<sub>2</sub>. The N-H proton is a broad singlet at a much higher chemical shift (~10.9 ppm).[6] The presence of two naturally occurring bromine isotopes (<sup>79</sup>Br and <sup>81</sup>Br) can sometimes lead to line broadening but does not typically cause observable splitting in <sup>1</sup>H or <sup>13</sup>C NMR.[5]
- Infrared (IR) Spectroscopy:** The IR spectra of 4-halogenated pyrazoles show a characteristic N-H stretching frequency. For 4-bromo-1H-pyrazole, this appears around 3255 cm<sup>-1</sup>. Due to

extensive hydrogen bonding in the solid state, this region is often complex, featuring multiple bands and Fermi resonance interactions.[6]

- Mass Spectrometry (MS): Electron ionization mass spectrometry of 4-bromo-1H-pyrazole shows a characteristic isotopic pattern for the molecular ion peak due to the nearly equal abundance of the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes, resulting in two peaks of similar intensity separated by 2 m/z units.[7]

## Chemical Properties and Reactivity

The chemical reactivity of brominated pyrazoles is dominated by two key features: the pyrazole ring itself and the carbon-bromine bond.

### Electrophilic Substitution

The pyrazole ring is highly reactive towards electrophilic substitution, with the C-4 position being the most susceptible.[8] Direct bromination of pyrazole with reagents like molecular bromine ( $\text{Br}_2$ ) or N-bromosuccinimide (NBS) readily yields 4-bromopyrazole.[4][9] The reaction is generally fast and efficient. The reactivity of pyrazole towards bromination is greater than that of thiazole but less than that of imidazole.[8]

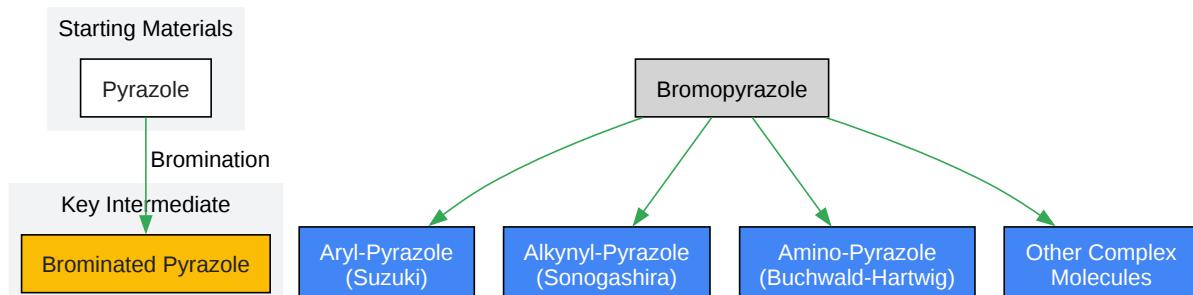
### Utility in Cross-Coupling Reactions

The C-Br bond in brominated pyrazoles makes them excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functional groups at the pyrazole core, a crucial strategy in drug discovery and materials science.[2][4]

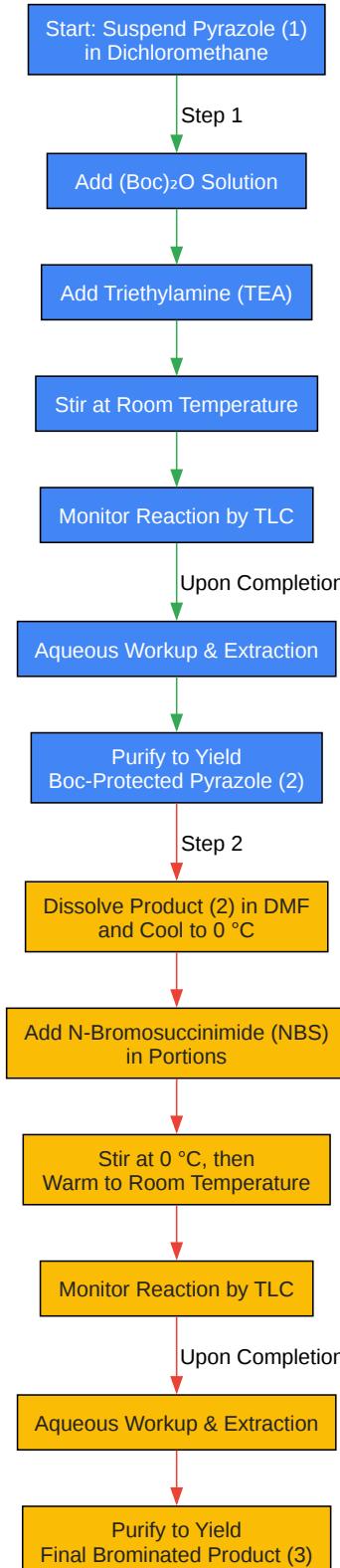
- Suzuki Coupling: Reaction with boronic acids to form C-C bonds.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
- Heck Coupling: Reaction with alkenes.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The following diagram illustrates the central role of a brominated pyrazole as a versatile synthetic intermediate.

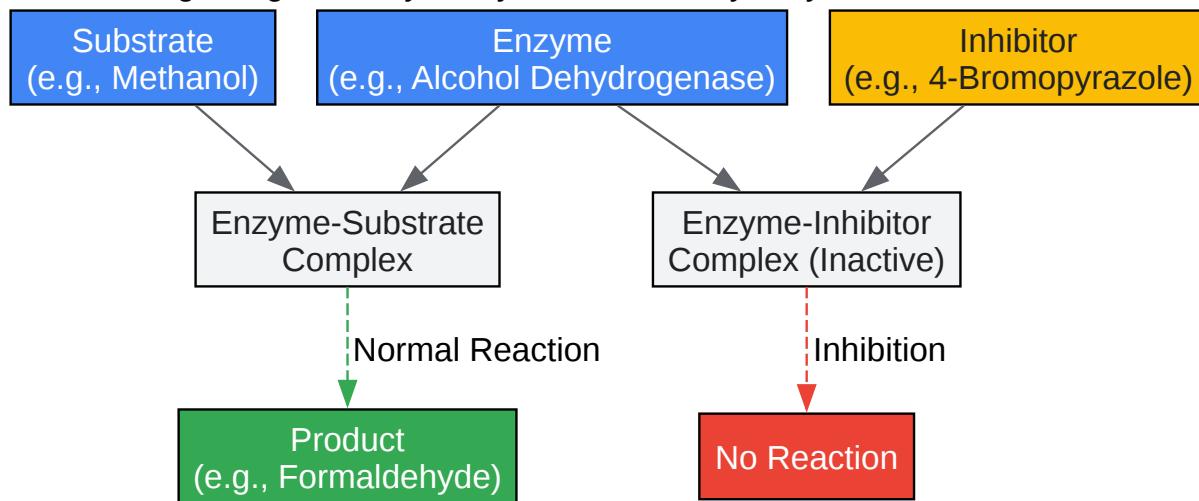
## Logical Relationship: Brominated Pyrazoles in Synthesis



## Experimental Workflow: Selective Bromination of a Pyrazole



## Signaling Pathway: Enzyme Inhibition by a Pyrazole Derivative

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